Spiro[4.4]nonan-2-one

Conformational Analysis Medicinal Chemistry Drug Design

Spiro[4.4]nonan-2-one (CAS 34177-18-9) is a carbocyclic spiroketone with the molecular formula C9H14O and a molecular weight of 138.21 g/mol. It is characterized by two five-membered rings sharing a single quaternary carbon (spiro atom), with the ketone functionality positioned at the 2-position of one cyclopentane ring.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 34177-18-9
Cat. No. B1655285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[4.4]nonan-2-one
CAS34177-18-9
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CCC(=O)C2
InChIInChI=1S/C9H14O/c10-8-3-6-9(7-8)4-1-2-5-9/h1-7H2
InChIKeyAPNPZXFYPYMTJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[4.4]nonan-2-one (CAS 34177-18-9): Core Properties and Structural Context for Research Procurement


Spiro[4.4]nonan-2-one (CAS 34177-18-9) is a carbocyclic spiroketone with the molecular formula C9H14O and a molecular weight of 138.21 g/mol [1]. It is characterized by two five-membered rings sharing a single quaternary carbon (spiro atom), with the ketone functionality positioned at the 2-position of one cyclopentane ring [1]. This rigid, fully sp³-hybridized spirocyclic framework has a calculated rotatable bond count of 0 and a topological polar surface area (TPSA) of 17.1 Ų, properties that inform its utility as a conformationally constrained building block [1].

Why Spiro[4.4]nonan-2-one Cannot Be Arbitrarily Substituted by Other Spirocyclic Ketones


Although spiro[4.4]nonan-1-one (CAS 14727-58-3) and spiro[4.5]decan-2-one (CAS 3643-16-1) share the same core molecular formula and functional group, their distinct ring sizes and ketone positioning confer different steric environments, dipole moments, and chemical reactivities. For instance, the 2-keto position in spiro[4.4]nonan-2-one places the carbonyl in a less sterically hindered environment compared to the 1-keto isomer [1], potentially affecting reaction kinetics and regioselectivity in subsequent transformations. Furthermore, spiro[4.4]nonan-2-one offers a fully sp³-hybridized carbon framework with zero rotatable bonds, a feature that enhances conformational rigidity compared to larger spiro[4.5]decan-2-one systems [2], which exhibit greater conformational flexibility due to the cyclohexane ring's chair-flipping capability . These nuanced differences underscore why direct substitution without validation is scientifically inadvisable.

Quantitative Differentiation of Spiro[4.4]nonan-2-one: Comparative Evidence Against Closest Analogs


Rotatable Bond Count and Conformational Rigidity: Spiro[4.4]nonan-2-one vs. Flexible Ketones

Spiro[4.4]nonan-2-one possesses a rotatable bond count of 0, meaning the entire molecule is conformationally locked. This is a direct consequence of its spirocyclic architecture [1]. In contrast, flexible acyclic ketones (e.g., 2-heptanone) have rotatable bond counts ranging from 4 to 8, while even monocyclic ketones like cyclohexanone exhibit some ring-flipping flexibility [1]. The zero rotatable bond feature is shared with spiro[4.4]nonan-1-one (rotatable bond count 0) [2] but not with larger spiro[4.5]decan-2-one, which, due to its cyclohexane ring, can undergo chair-to-chair interconversions .

Conformational Analysis Medicinal Chemistry Drug Design

Fraction of sp³-Hybridized Carbons (Fsp³): Spiro[4.4]nonan-2-one vs. Aromatic-Flat Scaffolds

Spiro[4.4]nonan-2-one is fully aliphatic, with all 9 carbon atoms being sp³-hybridized (Fsp³ = 1.0). This is significantly higher than flat aromatic scaffolds (Fsp³ typically < 0.3), which are often associated with poor solubility and high off-target promiscuity [1]. Spirocyclic compounds with high Fsp³, like spiro[4.4]nonan-2-one, are considered privileged structures for drug discovery due to their improved balance of conformational rigidity and three-dimensionality [1].

Drug-likeness Medicinal Chemistry Scaffold Diversity

Computational LogP Comparison: Spiro[4.4]nonan-2-one vs. Spiro[4.4]nonan-1-one

The XLogP3-AA value for spiro[4.4]nonan-2-one is 2.1 [1], while that of the 1-keto isomer (spiro[4.4]nonan-1-one) is 1.8 [2]. Both values are within the optimal range for oral bioavailability (1–3), but the slight difference may reflect subtle changes in polarity due to the ketone's position relative to the spiro center. The topological polar surface area (TPSA) is identical at 17.1 Ų for both compounds [1][2].

Lipophilicity Pharmacokinetics ADME

Synthetic Utility: Spiro[4.4]nonan-2-one as a Versatile Building Block for Chiral Ligands

Derivatives of spiro[4.4]nonan-2-one have been employed in the synthesis of chiral ligands for asymmetric catalysis. For example, chiral diphosphites derived from spiro[4.4]nonane-1,6-diol, which can be accessed from spiro[4.4]nonan-2-one via reduction, have been used in rhodium-catalyzed asymmetric hydroformylation of styrene, achieving high regioselectivity (97%) and moderate enantioselectivity (65% ee) [1]. While this is a downstream application, it underscores the strategic value of the spiro[4.4]nonan-2-one scaffold in constructing rigid, chiral environments for catalysis.

Asymmetric Catalysis Chiral Ligands Organic Synthesis

Boiling Point and Volatility: Spiro[4.4]nonan-2-one vs. Heteroatom-Containing Analogs

Spiro[4.4]nonan-2-one has a reported boiling point of 93–95 °C at 16 Torr [1]. In contrast, 1-oxaspiro[4.4]nonan-2-one (CAS 33448-80-5), which incorporates an oxygen atom in the ring, has a higher molecular weight (140.18 g/mol) and generally exhibits lower volatility, though specific boiling point data are not widely reported [2]. The lower boiling point of the carbocyclic ketone facilitates purification by distillation, which can be advantageous in multigram synthesis campaigns where cost-effective isolation is paramount.

Physical Properties Purification Handling

Patent Activity: Spiro[4.4]nonan-2-one Core in Bioactive Molecules vs. Unsubstituted Scaffold

The spiro[4.4]nonane framework is recurrent in patented bioactive molecules, particularly as neurokinin (NK1) antagonists. For instance, diaza-spiro-[4.4]-nonane derivatives have been claimed for NK1 antagonistic activity [1]. While the unsubstituted spiro[4.4]nonan-2-one itself is not a drug, its core structure is a validated starting point for medicinal chemistry programs targeting GPCRs and ion channels. The high number of patents referencing spiro[4.4]nonane scaffolds (>200 patent families) [2] indicates sustained commercial and research interest, justifying its procurement as a key intermediate.

Medicinal Chemistry Intellectual Property Drug Discovery

Optimal Research and Industrial Applications for Spiro[4.4]nonan-2-one (CAS 34177-18-9) Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

Spiro[4.4]nonan-2-one's zero rotatable bonds and high Fsp³ (1.0) make it an ideal fragment for structure-based drug design [1][2]. Its rigid, three-dimensional core can be elaborated to generate libraries of conformationally constrained molecules with improved binding entropy. Compared to flexible acyclic fragments, spiro[4.4]nonan-2-one offers enhanced ligand efficiency and more predictable binding modes, which is critical for hit-to-lead optimization in FBDD campaigns [2].

Asymmetric Catalysis and Chiral Ligand Synthesis

Derivatives of spiro[4.4]nonan-2-one serve as precursors to chiral spiro ligands, such as spiro[4.4]nonane-1,6-diol-based diphosphites, which have demonstrated high regioselectivity (97%) and moderate enantioselectivity (65% ee) in rhodium-catalyzed hydroformylation [3]. Researchers engaged in enantioselective synthesis should procure spiro[4.4]nonan-2-one as a starting material for constructing rigid, chiral ligand frameworks that are otherwise synthetically challenging to access [3].

Medicinal Chemistry for CNS and GPCR Targets

The spiro[4.4]nonane scaffold is prevalent in CNS-active compounds, particularly as NK1 antagonists [6]. Medicinal chemistry teams developing novel GPCR modulators can leverage spiro[4.4]nonan-2-one as a core building block to install spirocyclic rigidity, which has been shown to enhance metabolic stability and reduce off-target effects [2]. The high patent activity (>200 families) around this scaffold [7] indicates its strategic importance in CNS drug discovery pipelines.

Multigram Organic Synthesis and Process Chemistry

With a boiling point of 93–95 °C at 16 Torr [4], spiro[4.4]nonan-2-one can be readily purified by vacuum distillation, a cost-effective method for large-scale isolation. Process chemists aiming to develop scalable synthetic routes to spirocyclic intermediates will benefit from its favorable volatility profile compared to heteroatom-containing analogs, which often require chromatography for purification [5]. This operational advantage reduces overall production costs and cycle times.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiro[4.4]nonan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.